
Succinate de déhydroandrographolide
Vue d'ensemble
Description
Dehydroandrographolide succinate (DAS) is a compound extracted from the herbal medicine Andrographis paniculata (Burm f) Nees . It is widely used for the treatment of viral pneumonia and viral upper respiratory tract infections due to its immunostimulatory, anti-infective, and anti-inflammatory effects .
Molecular Structure Analysis
The molecular structure of DAS has been explored using NMR and other techniques . It contains a total of 76 bonds, including 40 non-H bonds, 8 multiple bonds, 13 rotatable bonds, 8 double bonds, 1 five-membered ring, 2 six-membered rings, 1 ten-membered ring, 2 aliphatic carboxylic acids, and 3 esters .
Applications De Recherche Scientifique
Applications anti-inflammatoires pulmonaires
Le DAS a été formulé en microparticules poreuses sèches par pulvérisation inhalables qui semblent prometteuses pour le traitement des maladies respiratoires. Ces microparticules peuvent améliorer et prolonger l'efficacité anti-inflammatoire pulmonaire chez les modèles murins . La technologie à la base de ces microparticules permet la libération prolongée du DAS, ce qui pourrait être bénéfique pour le traitement de pathologies comme la pneumonie et le syndrome de détresse respiratoire aiguë (SDRA).
Propriétés antivirales
La recherche indique que le DAS et ses dérivés possèdent des activités antivirales à large spectre. Il a été démontré qu'ils suppriment la réplication de virus tels que le virus du syndrome reproducteur et respiratoire porcin (PRRSV) à la fois dans les cellules primaires et établies . Cela suggère des applications potentielles dans le développement de nouvelles thérapies antivirales, en particulier dans le contexte des infections virales qui affectent le système respiratoire.
Avantages thérapeutiques cardiovasculaires
Le DAS a été impliqué dans la promotion de la réparation de la barrière endothéliale, qui est cruciale dans le remodelage vasculaire pathologique. Une étude a révélé que le DAS cible des voies de signalisation spécifiques pour améliorer l'intégrité endothéliale, suggérant son potentiel thérapeutique dans les maladies vasculaires .
Effets antithrombotiques
Le DAS a été étudié pour ses effets antithrombotiques potentiels. Il a été observé qu'il inhibait l'agrégation plaquettaire et influençait positivement le système de coagulation sanguine, à la fois in vitro et in vivo . Cela pourrait faire du DAS un candidat pour le développement de nouveaux médicaments antithrombotiques.
Effets immunomodulateurs
Le composé a été utilisé cliniquement pour ses effets immunostimulants. Il améliore l'immunité innée, en particulier dans le tractus intestinal, en régulant à la hausse l'expression de la bêta-défensine humaine 2 (hBD-2) . Cette application est importante pour les maladies où la réponse immunitaire doit être modulée ou améliorée.
Actions hépatoprotectrices
Le DAS a montré des activités hépatoprotectrices, ce qui pourrait être bénéfique pour le traitement des maladies du foie. Il a été rapporté qu'il possède une activité contre la réplication de l'ADN du virus de l'hépatite B, suggérant un double rôle à la fois dans la protection du foie et dans la lutte contre les infections virales .
Mécanisme D'action
Target of Action
Dehydroandrographolide succinate (DAS) primarily targets the NF-κB activation and oxidative stress induced by PRRSV infection . It also interacts with PRRSV particles . In the context of vascular remodeling, DAS regulates the MyD88/CDH13 signaling pathway and the NRP1 mediated VEGFR2/VE-Cadherin signaling pathway .
Mode of Action
DAS suppresses PRRSV replication in primary and established cells via differential mechanisms of action . The anti-PRRSV activity of DAS is closely associated with its potent suppression on NF-κB activation and enhanced oxidative stress induced by PRRSV infection .
Biochemical Pathways
DAS regulates the MyD88/CDH13 signaling pathway to enhance vascular injury-induced pathological vascular remodeling . It also targets the NRP1 mediated VEGFR2/VE-Cadherin signaling pathway to promote endothelial barrier repair .
Pharmacokinetics
DAS exhibits nonlinear pharmacokinetic characteristics . For the 80, 160, and 320 mg dose groups, the mean Cmax were 4.82, 12.85, and 26.90 mg/L, respectively, and the mean AUC0–12 were 6.18, 16.95, and 40.65 mg·L-1·h, respectively . DAS was rapidly cleared, with a mean Tmax of 0.94–1.0 h and a t1/2 of approximately 1.51–1.89 h . Approximately 10.1%–15.5% of the intravenous DAS dose was excreted unchanged in urine within 24 h in the 3 groups, and more than 90% of unchanged DAS was excreted between 0 and 4 h .
Result of Action
DAS exhibits robust activity against PRRSV replication in Marc-145 cells and primary porcine alveolar macrophages (PAMs) . It also exacerbates vascular injury-induced pathological remodeling, as evidenced by enhanced neointima formation . DAS treatment significantly enhances the proliferation and migration of vascular endothelial cells .
Action Environment
The action of DAS can be influenced by the unique physiological barriers within the lungs . A PulmoSphere-based dry powder technology that incorporates a drug-phospholipid complex can promote intracellular retention of DAS in respiratory epithelial cells following pulmonary delivery . This approach presents a promising method for improved treatment of respiratory diseases, such as pneumonia and acute respiratory distress syndrome .
Analyse Biochimique
Biochemical Properties
Dehydroandrographolide succinate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules
Cellular Effects
Dehydroandrographolide succinate has been shown to have a profound impact on various types of cells and cellular processes. For instance, it promotes intracellular retention in respiratory epithelial cells following pulmonary delivery . It also influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Dehydroandrographolide succinate is complex and multifaceted. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Dehydroandrographolide succinate change over time. It has been observed that the compound has nonlinear pharmacokinetic characteristics . More than 90% of unchanged DAS was excreted between 0 and 4 hours
Dosage Effects in Animal Models
In animal models, the effects of Dehydroandrographolide succinate vary with different dosages. For instance, in a study involving Sprague-Dawley rats, it was found that DAS significantly inhibited the platelet aggregation rate by decreasing TXB2 levels and activating antithrombin III
Metabolic Pathways
It is known that the compound interacts with various enzymes or cofactors
Transport and Distribution
Dehydroandrographolide succinate is transported and distributed within cells and tissues . It interacts with various transporters or binding proteins, and it has effects on its localization or accumulation
Subcellular Localization
It is known that the compound can be directed to specific compartments or organelles
Propriétés
IUPAC Name |
4-[[(1R,2R,4aR,5R,8aS)-2-(3-carboxypropanoyloxy)-1,4a-dimethyl-6-methylidene-5-[(E)-2-(5-oxo-2H-furan-4-yl)ethenyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalen-1-yl]methoxy]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36O10/c1-17-4-7-20-27(2,19(17)6-5-18-13-15-36-26(18)35)14-12-21(38-25(34)11-9-23(31)32)28(20,3)16-37-24(33)10-8-22(29)30/h5-6,13,19-21H,1,4,7-12,14-16H2,2-3H3,(H,29,30)(H,31,32)/b6-5+/t19-,20+,21-,27+,28+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTHKMAIVPFVDNU-GPTWTFMPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(C(C1CCC(=C)C2C=CC3=CCOC3=O)(C)COC(=O)CCC(=O)O)OC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@H]2/C=C/C3=CCOC3=O)(C)COC(=O)CCC(=O)O)OC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901026359 | |
| Record name | Dehydroandrographolide succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901026359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
532.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
786593-06-4 | |
| Record name | Dehydroandrographolide succinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0786593064 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dehydroandrographolide succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901026359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 14-DEOXY-11,12-DEHYDROANDROGRAPHOLIDE SUCCINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0X50BP49M1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



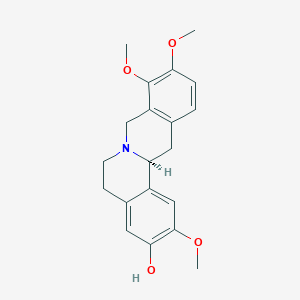
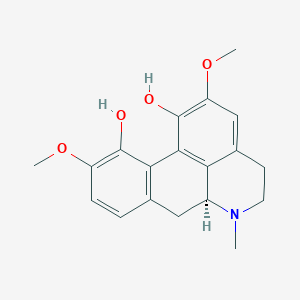
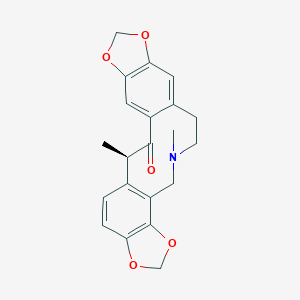
![[8-Acetyloxy-11-ethyl-5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B190850.png)
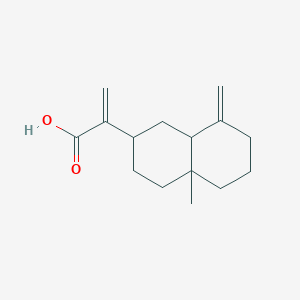

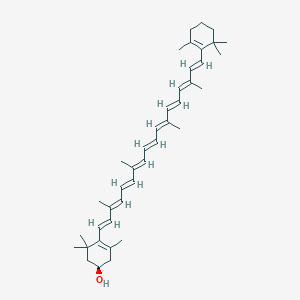
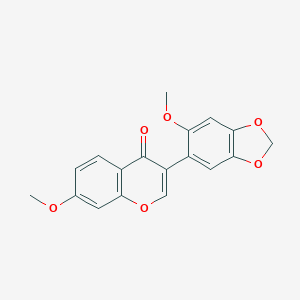

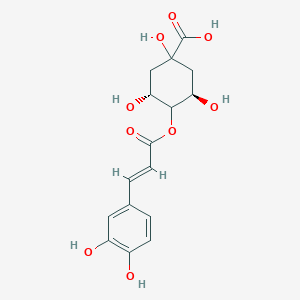


![[(1R,3R,6S,8R,11S,12S,15R,16R)-7,7,12,16-Tetramethyl-15-[(2R)-6-methylhept-5-en-2-yl]-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl] acetate](/img/structure/B190885.png)
